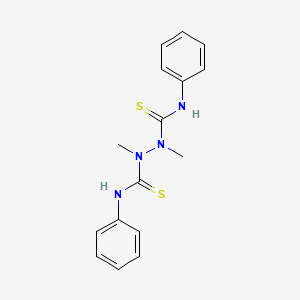

1,2-dimethyl-N,N'-diphenyl-1,2-hydrazinedicarbothioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2-dimethyl-N,N'-diphenyl-1,2-hydrazinedicarbothioamide, commonly known as 'thiosemicarbazone', is a versatile compound that has been extensively studied due to its potential applications in various fields of science. Thiosemicarbazone is a sulfur-containing organic compound that has been synthesized and used for various purposes, including inorganic chemistry, biochemistry, and medicinal chemistry.

Aplicaciones Científicas De Investigación

Optical Probe Development

1,2-dimethyl-N,N'-diphenyl-1,2-hydrazinedicarbothioamide derivatives have been explored for their potential as dual-channel optical probes. A study highlighted the synthesis of a Schiff-base derivative, showcasing "turn-off" fluorescence responses upon interaction with Hg2+ and Ag+, demonstrating its application in sensitive metal ion detection (Shi et al., 2016).

Regiospecific Synthesis

The compound's utility in regiospecific synthesis processes has been documented, where its reaction with specific reagents leads to the formation of N-sulfonyl derivatives of certain diamines, showcasing its versatility in organic synthesis (Maybhate et al., 1991).

Reaction with Dimethyl Acetylenedicarboxylate

Reactions involving this compound with dimethyl acetylenedicarboxylate have been studied, leading to various derivatives. These reactions highlight the compound's reactivity and potential in generating novel organic molecules (Hassan et al., 2014).

Complex Formation Studies

The conductometric study of complexation between benzylbisthiosemicarbazone derivatives and metal cations illustrates the compound's role in forming complexes with metals. This research provides insights into the thermodynamics of complex formation and its potential applications in various fields, including catalysis and materials science (Noghabi et al., 2014).

Antifungal and Antioxidant Activities

Metal complexes derived from hydrazinecarbothioamide have been evaluated for their antifungal and antioxidant activities. Such studies underscore the bioactive potential of these compounds, suggesting their applicability in developing new therapeutic agents (Al-Amiery et al., 2012).

Intercalation and Delamination of Layered Carbides

The compound has been utilized in the intercalation process of two-dimensional solids, notably in the expansion of lattice parameters in MXenes. This application is crucial for the development of new materials with enhanced electrochemical properties (Mashtalir et al., 2013).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

1-methyl-1-[methyl(phenylcarbamothioyl)amino]-3-phenylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4S2/c1-19(15(21)17-13-9-5-3-6-10-13)20(2)16(22)18-14-11-7-4-8-12-14/h3-12H,1-2H3,(H,17,21)(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFCAUENJHLZTEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=S)NC1=CC=CC=C1)N(C)C(=S)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-furamide](/img/structure/B5523683.png)

![{2-[rel-(4aS,7aR)-6,6-dioxido-4-(2-pyridinylmethyl)hexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-2-oxoethyl}amine dihydrochloride](/img/structure/B5523685.png)

![3,4,4-trimethyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-3-ol](/img/structure/B5523704.png)

![1-{[2-(ethylamino)-5-pyrimidinyl]carbonyl}-4-(3-pyridinyl)-4-piperidinol](/img/structure/B5523719.png)

![N-{(3S*,4R*)-1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5523721.png)

![9-(2-fluoro-4-methoxybenzyl)-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5523722.png)

![4,6-dimethyl-N-[5-(3-pyridinylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-quinazolinamine](/img/structure/B5523724.png)

![2-(benzylthio)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B5523729.png)

![N-(4-chloro-2-methylphenyl)-4-oxo-4-[2-(3,4,5-trimethoxybenzylidene)hydrazino]butanamide](/img/structure/B5523751.png)

![4-[(7-chloro-4-quinolinyl)amino]benzoic acid](/img/structure/B5523758.png)

![(3R*,4S*)-3,4-dimethyl-1-{[2-(methylthio)pyrimidin-5-yl]carbonyl}piperidin-4-ol](/img/structure/B5523769.png)